

Application Notes and Protocols for Neogen Genomic Services

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Compound of Interest

Compound Name: *Neogen*

Cat. No.: *B8528818*

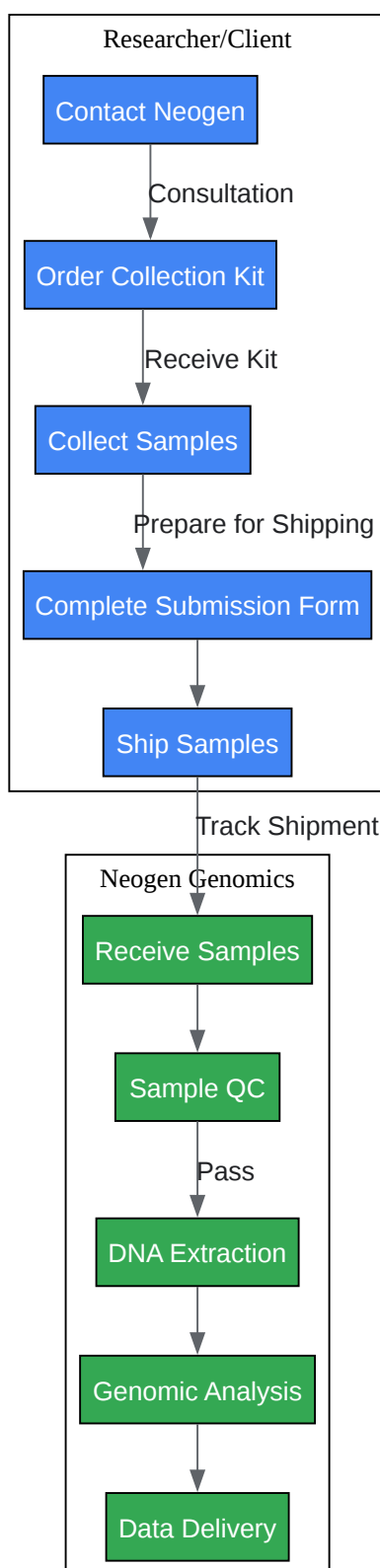
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines and protocols for the submission of various sample types for genomic analysis at **Neogen**. Adherence to these guidelines is crucial for ensuring the quality and accuracy of the genomic data generated.

Sample Submission Workflow

The overall process for submitting samples to **Neogen** for genomic analysis follows a clear workflow, from initial consultation to the final delivery of data. This process is designed to be efficient and to ensure sample integrity throughout.^[1]



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Caption: General workflow for sample submission to **Neogen** Genomics.

Sample Type and Collection Protocols

Neogen accepts a variety of sample types for genomic analysis. The appropriate collection protocol must be followed to ensure the quality of the resulting DNA.

Tissue Samples (Tissue Sampling Units - TSUs)

Tissue samples collected using Allflex Tissue Sampling Units (TSUs) are a preferred method for many livestock species due to the high quality of DNA obtained and the ease of collection. [\[2\]](#)

Experimental Protocol for TSU Sample Collection:

- **Load the Applicator:** Insert a new TSU into the applicator according to the manufacturer's instructions.
- **Animal Restraint:** Properly restrain the animal to ensure safety and accurate sample collection.
- **Sample Site Preparation:** Clean the ear with a dry cloth to remove any dirt or debris. Avoid using chemicals like bleach, which can degrade DNA. For newborn animals, ensure the ear is clean of any maternal tissue or fluids. [\[3\]](#)
- **Sample Collection:** Place the TSU applicator on the ear, avoiding major blood vessels and tattoos, approximately one inch from the edge of the ear. Squeeze the handles in a quick, fluid motion to collect the tissue sample. [\[3\]](#)[\[4\]](#)
- **Confirmation:** Before releasing the animal, visually inspect the TSU to confirm that the tissue sample is present and submerged in the buffer.
- **Storage and Shipping:** Store collected TSUs at room temperature, away from direct sunlight, for up to 12 months. For longer-term storage, freezing is recommended. Ship TSUs in a padded envelope or box.

Hair Samples

Hair follicles are a reliable source of DNA.

Experimental Protocol for Hair Sample Collection:

- **Sample Location:** Pull hair from the tail switch of the animal. Do not cut the hair, as the DNA is in the root follicles.
- **Sample Quantity:** Collect approximately 30-60 hairs with visible roots.
- **Sample Preparation:** Ensure the hair is clean and free of fecal matter or dirt.
- **Using the Hair Card:** Open the **Neogen** hair sample card and place the root ends of the hair in the designated area. Seal the card as instructed.
- **Labeling:** Clearly label the hair card with the animal's ID.

Blood Samples

Blood samples can be submitted as whole blood in tubes or on **Neogen's** specialized blood cards.

Experimental Protocol for Blood Card Sample Collection:

- **Animal Restraint:** Properly restrain the animal.
- **Sample Site Preparation:** Clean the intended puncture site (e.g., ear vein, underside of the tail) to remove dirt and manure.
- **Blood Collection:** Use a sterile needle or lancet to puncture a blood vessel. Collect 2-3 drops of blood onto the designated area of the blood card. Do not smear the blood on the card.
- **Drying:** Allow the blood card to air dry completely before closing the cover.
- **Labeling:** Label the card with the animal's ID.

Experimental Protocol for Whole Blood Tube Collection:

- **Tube Type:** Use an EDTA (purple top) tube for blood collection.
- **Volume:** A minimum of 1 mL of whole blood is required.

- Labeling: Label the tube clearly with the animal's ID.
- Shipping: If shipping in extreme temperatures, include a cold pack with the sample.

Semen Samples

Semen is an acceptable source of DNA.

Experimental Protocol for Semen Sample Submission:

- Straws: Send a full, unused semen straw. To protect it during shipping, it is recommended to place the straw inside an empty pen barrel.
- Tubes: If not in a straw, send at least 0.1 mL of semen in a microcentrifuge tube. Seal the cap with parafilm to prevent leakage.
- Shipping: Semen can typically be shipped at ambient temperature. However, for long shipping durations or in extreme heat, include a cold pack.

Cheek (Buccal) Swabs

For some species, such as canines and felines, cheek swabs are a non-invasive method for DNA collection.

Experimental Protocol for Cheek Swab Collection:

- Preparation: Withhold food from the animal for at least 30 minutes prior to sampling.
- Collection: Use two sterile bristle swabs per animal. Place the swab between the cheek and gum and roll firmly for 15 seconds to collect cheek cells.
- Drying: Allow the swabs to air dry for at least 5 minutes before placing them back in their packaging.
- Labeling: Label the swab packaging with the animal's ID.

Purified DNA

Neogen also accepts previously extracted DNA.

Quantitative Sample Requirements

The following table summarizes the quantitative requirements for various sample types.

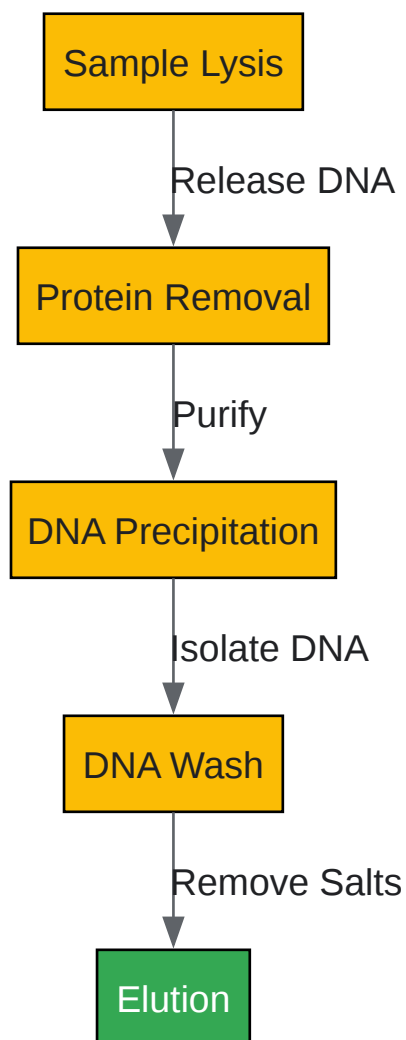
| Sample Type | Minimum Quantity | Recommended Concentration | Storage and Shipping |
|--------------|-------------------------|---------------------------|---|
| Tissue (TSU) | 1 ear notch per TSU | N/A | Room temperature (up to 12 months); Freeze for long-term |
| Hair | 30-60 follicles | N/A | Room temperature |
| Blood Card | 2-3 drops | N/A | Air dry completely before shipping at room temperature |
| Whole Blood | 1 mL | N/A | Ship with a cold pack in extreme temperatures |
| Semen | 1 full straw or >0.1 mL | N/A | Ambient temperature; use a cold pack for long/hot shipments |
| Cheek Swabs | 2 swabs per animal | N/A | Air dry before shipping at room temperature |
| Purified DNA | 300 ng | 20 ng/μL | Ship dried down or frozen on dry ice; overnight shipping is preferred |

Laboratory Protocols

The following are generalized protocols for DNA extraction and quality control. Specific methodologies at **Neogen** may vary.

DNA Extraction

The goal of DNA extraction is to isolate high-quality genomic DNA from the submitted sample, free of contaminants that could inhibit downstream applications.



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Caption: A generalized workflow for genomic DNA extraction.

Experimental Protocol for DNA Extraction (General):

- **Lysis:** The first step is to break open the cells to release the DNA. This is typically achieved using a lysis buffer containing detergents and enzymes like Proteinase K, often in conjunction with heat.
- **Protein Removal:** Proteins and other cellular debris are removed from the lysate. This can be done through various methods, including precipitation with salts or enzymatic digestion.

- **DNA Precipitation:** The DNA is precipitated out of the solution, usually with isopropanol or ethanol.
- **Washing:** The precipitated DNA is washed with ethanol to remove any remaining salts or contaminants.
- **Elution:** The purified DNA is resuspended in a low-salt buffer or nuclease-free water.

DNA Quality Control

After extraction, the quantity and quality of the DNA are assessed.

Experimental Protocol for DNA QC:

- **Quantification:** DNA concentration is measured using a fluorometric method, such as a Qubit or PicoGreen assay, for higher accuracy than spectrophotometry.
- **Purity Assessment:** The purity of the DNA is assessed using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio is used to assess protein contamination, with an ideal ratio being ~1.8. The A260/A230 ratio indicates contamination with salts or organic solvents, with an ideal ratio between 2.0 and 2.2.
- **Integrity Assessment:** The integrity of the DNA is checked by running an aliquot on an agarose gel. High-quality genomic DNA should appear as a single, high-molecular-weight band with minimal smearing.

Data Presentation and Analysis

Upon completion of the genomic analysis, the data is processed and delivered to the client in the agreed-upon format. **Neogen's** data services team performs quality assurance checks on the data before its release.

For further inquiries or to initiate a project, please contact your nearest **Neogen** Genomics laboratory.

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